AZD-0284 - 2101291-07-8

AZD-0284

Catalog Number: EVT-260406
CAS Number: 2101291-07-8
Molecular Formula: C21H18F6N2O5S
Molecular Weight: 524.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZD-0284 is a potent, selective, inverse agonist of the nuclear receptor RORγ for the potential treatment of Plaque psoriasis.
Synthesis Analysis

The synthesis of AZD-0284 involves several key steps that utilize modern organic chemistry techniques. The compound is synthesized through a multi-step process that typically includes:

  1. Formation of the Isoindoline Core: This involves cyclization reactions that create the isoindoline structure, which is critical for its biological activity.
  2. Substituent Modifications: Various substituents are introduced to enhance potency and selectivity towards RORγt. This may involve reactions such as acylation or alkylation.
  3. Purification: Techniques such as chromatography are employed to purify the final product, ensuring high purity levels necessary for biological testing.

Technical details regarding specific reaction conditions, reagents, and yields are often proprietary but generally involve standard organic synthesis protocols optimized for efficiency and yield .

Molecular Structure Analysis

The molecular structure of AZD-0284 can be described by its unique isoindoline framework, which is central to its mechanism of action. The compound's chemical formula is C₁₈H₁₈ClN₃O₄S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms alongside carbon and hydrogen.

Structural Data

  • Molecular Weight: Approximately 385.87 g/mol
  • 3D Structure: The spatial configuration allows for optimal interaction with the RORγt binding site, facilitating its role as an inverse agonist.

Understanding the three-dimensional conformation is critical for elucidating how AZD-0284 interacts with its target at the molecular level .

Chemical Reactions Analysis

AZD-0284 undergoes various chemical reactions that can be categorized into:

  1. Binding Interactions: The primary reaction of interest is the binding to RORγt, where it stabilizes the receptor in an inactive conformation.
  2. Metabolic Reactions: In vivo studies indicate that AZD-0284 is metabolized primarily by cytochrome P450 enzymes, with potential implications for drug-drug interactions.

Technical details regarding these reactions include kinetic parameters and affinities measured through biochemical assays, demonstrating AZD-0284's effectiveness in inhibiting IL-17A secretion from T helper cells .

Mechanism of Action

AZD-0284 functions as an inverse agonist by binding to the ligand-binding domain of RORγt, leading to a conformational change that suppresses the transcriptional activity associated with pro-inflammatory cytokine production. This action is particularly relevant in conditions characterized by excessive IL-17A production.

Process Details

  • Inhibition of Cytokine Production: By inhibiting RORγt activity, AZD-0284 reduces the expression levels of cytokines like IL-17A and IL-22.
  • Impact on Immune Cell Differentiation: The compound also affects the differentiation pathways of T helper cells, thereby modulating immune responses in autoimmune diseases .
Physical and Chemical Properties Analysis

AZD-0284 exhibits several notable physical and chemical properties:

  • Solubility: It demonstrates variable solubility profiles depending on formulation; enhancements have been reported using solubility enhancers like Captisol.
  • Stability: The compound shows good metabolic stability across various preclinical models, which is crucial for its therapeutic potential.

Relevant Data

  • pKa Values: These values can influence solubility and permeability characteristics.
  • LogP (Partition Coefficient): Indicates lipophilicity, which affects absorption and distribution within biological systems .
Applications

AZD-0284 has significant potential applications in scientific research and therapeutic development:

  1. Autoimmune Disease Treatment: Its primary application lies in treating autoimmune conditions such as psoriasis and rheumatoid arthritis by modulating inflammatory pathways.
  2. Research Tool: As a selective inverse agonist of RORγt, it serves as a valuable tool for studying the role of this receptor in immune regulation and inflammation.

The ongoing clinical trials aim to further elucidate its efficacy and safety profile in humans .

Introduction to RORγt as a Therapeutic Target in Autoimmune Diseases

Role of Retinoic Acid Receptor-Related Orphan Receptor Gamma-T (RORγt) in Th17 Cell Differentiation

Retinoic acid receptor-related orphan receptor gamma-t (RORγt) is a master transcriptional regulator encoded by the RORC gene. It governs the differentiation and functional maturation of T helper 17 (Th17) cells, a distinct CD4+ T-cell subset critical for mucosal immunity and inflammatory responses [1] [7]. Th17 development requires RORγt-dependent transcriptional activation of genes encoding interleukin-17A (IL-17A), IL-17F, IL-22, and the chemokine receptor CCR6 [2] [4]. The nuclear receptor RORγt dimerizes and binds to ROR response elements (ROREs) in the promoter regions of these genes, thereby initiating their expression [5]. Mechanistically, RORγt activation is regulated upstream by transcription factors c-Rel and RelA/p65, which bind to distinct RORC promoters to drive RORγt and RORγ isoform expression [2]. This positions RORγt as a non-redundant node in Th17 biology, as genetic ablation of RORγt severely compromises Th17 responses in experimental models of autoimmunity and infection [4] [7].

Table 1: Key Transcriptional Regulators of T-Helper Cell Subsets

T-Helper SubsetMaster RegulatorKey CytokinesFunctional Role
Th17RORγtIL-17A, IL-17F, IL-22Mucosal host defense, autoimmune pathology
Th1T-betIFN-γIntracellular pathogen defense
Th2GATA-3IL-4, IL-5, IL-13Anti-helminth immunity, allergy
TregFoxP3IL-10, TGF-βImmune tolerance

Pathophysiological Significance of IL-17A and Th17-Mediated Inflammation

Th17 cells and their signature cytokine IL-17A play dual roles in immunity: they are essential for barrier defense against extracellular pathogens (e.g., Citrobacter rodentium), yet drive pathological inflammation in autoimmune disorders [3] [7]. IL-17A promotes neutrophil recruitment, activates stromal cells to produce pro-inflammatory mediators (IL-6, TNF-α), and enhances tissue destruction through matrix metalloproteinase induction [4]. In psoriasis, rheumatoid arthritis, and multiple sclerosis, dysregulated Th17 activity correlates with disease severity. For example, IL-23 (which stabilizes Th17 populations) and IL-17A are highly elevated in psoriatic lesions, and monoclonal antibodies against these cytokines achieve >75% improvement in Psoriasis Area Severity Index (PASI) scores [1]. Crucially, RORγt’s role extends beyond IL-17A production: it coordinates pathogenic Th17 identity by regulating CCR6 (critical for T-cell homing to inflamed tissues) and Lgals3 (galectin-3, which recruits macrophages to amplify inflammation) [7]. This pathogenic signature distinguishes Th17 cells in autoimmunity from those involved in commensal microbiota homeostasis.

Table 2: Contrasting Roles of Th17 Cells in Protection vs. Pathology

ContextKey Effector FunctionsRORγt-Dependent GenesClinical Consequence
C. rodentium clearanceEpithelial barrier reinforcementMinimal Lgals3, Ccr6Protective host defense
Experimental autoimmune encephalomyelitis (EAE)Blood-brain barrier disruption, neuroinflammationHigh Lgals3, Ccr6Autoimmune demyelination
PsoriasisKeratinocyte hyperproliferation, neutrophil recruitmentIL-17A, IL-17F, CCR6Plaque formation, epidermal thickening

Rationale for Targeting RORγt with Inverse Agonists in Autoimmune Disorders

The discovery that RORγt exhibits constitutive transcriptional activity—modulated by endogenous ligands like cholesterol derivatives—enabled the development of small-molecule inverse agonists [1] [9]. Unlike biologics targeting IL-17A/IL-23 (e.g., secukinumab, ustekinumab), RORγt inverse agonists act upstream to suppress Th17 differentiation and effector functions, potentially offering broader efficacy [1] [8]. AZD0284 exemplifies this class, binding the ligand-binding domain (LBD) of RORγt to induce a conformational change that displaces co-activators (e.g., steroid receptor coactivator-1) and recruits co-repressors (e.g., NCoR), thereby repressing transcription [1] [9]. Preclinically, AZD0284 inhibited IL-17A production in human Th17 cells (IC₅₀ = 7 nM) and reduced skin inflammation in murine models [1]. Importantly, RORγt inhibition spares Th1/Th2 immunity, potentially minimizing broad immunosuppression [4]. The oral bioavailability of AZD0284 further differentiates it from injectable biologics, addressing key patient compliance challenges in chronic autoimmune diseases [1] [8].

Properties

CAS Number

2101291-07-8

Product Name

AZD-0284

IUPAC Name

(1R)-2-acetyl-N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-5-methylsulfonyl-1,3-dihydroisoindole-1-carboxamide

Molecular Formula

C21H18F6N2O5S

Molecular Weight

524.4 g/mol

InChI

InChI=1S/C21H18F6N2O5S/c1-11(30)29-10-12-9-15(35(2,33)34)7-8-16(12)17(29)18(31)28-14-5-3-13(4-6-14)19(32,20(22,23)24)21(25,26)27/h3-9,17,32H,10H2,1-2H3,(H,28,31)/t17-/m1/s1

InChI Key

QYYZXEPEVBXNNA-QGZVFWFLSA-N

SMILES

CC(=O)N1CC2=C(C1C(=O)NC3=CC=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)C=CC(=C2)S(=O)(=O)C

Solubility

Soluble in DMSO

Synonyms

AZD-0284; AZD 0284; AZD0284.

Canonical SMILES

CC(=O)N1CC2=C(C1C(=O)NC3=CC=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)C=CC(=C2)S(=O)(=O)C

Isomeric SMILES

CC(=O)N1CC2=C([C@@H]1C(=O)NC3=CC=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)C=CC(=C2)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.